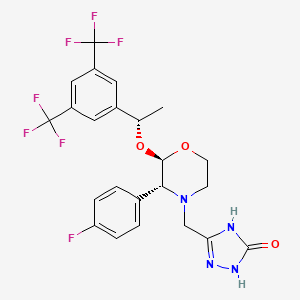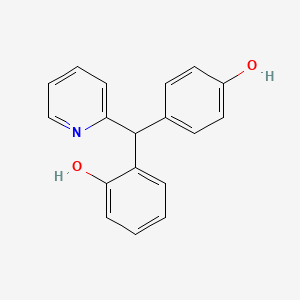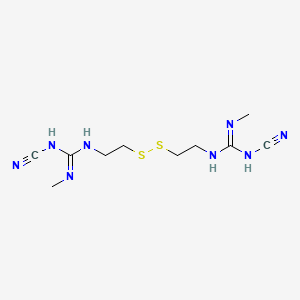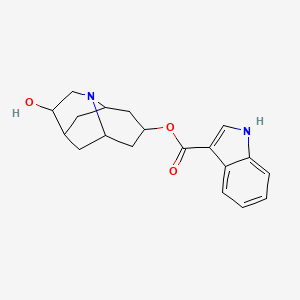
芬戈莫德杂质 C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fingolimod Impurity C, also known by its CAS No 296282-46-7, is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . The chemical name of Fingolimod Impurity C is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid .
Synthesis Analysis
The manufacturing process of Fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities of Fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities .Molecular Structure Analysis
The molecular structure of Fingolimod Impurity C can be represented by the following SMILES notation: NC(C(O)=O)(CO)CCC1=CC=C(CCCCCCCC)C=C1 . This structure was identified using LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the formation of Fingolimod Impurity C were discussed in the context of the mechanistic pathways . The process involved the synthesis and isolation of eight process-related impurities .科学研究应用
Treatment of Multiple Sclerosis
Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .
Bioavailability Evaluation
The analytical method described in a study can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .
Prophylaxis of Organ Transplantation Rejection
Fingolimod is an immunosuppressive agent which is used for the prophylaxis of organ transplantation rejection .
Autophagy Induction
Fingolimod induces ROS-c-Jun N-terminal kinase-protein 53 (ROS-JNK-p53) loop-dependent autophagy, alongside apoptosis and necroptosis, in human glioblastoma cells. This autophagy is mediated by the PI3K/Akt/mTOR/p70S6K pathway .
Inhibitory Effects on Sphingolipid Pathway Enzymes
In addition to exerting inhibitory effects on sphingolipid pathway enzymes, fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Potential Therapeutic Effects in CNS Injuries and Diseases
Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
作用机制
Fingolimod is a sphingosine-1-phosphate receptor modulator . It initially activates lymphocyte S1P1 via high-affinity receptor binding, yet subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .
安全和危害
The safety data sheet for Fingolimod Impurity C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod impurity C can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": ["2-amino-2-methylpropan-1-ol", "methyl iodide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water"], "Reaction": ["Step 1: Methylation of 2-amino-2-methylpropan-1-ol with methyl iodide in the presence of sodium hydroxide to yield N-methyl-2-amino-2-methylpropan-1-ol.", "Step 2: Conversion of N-methyl-2-amino-2-methylpropan-1-ol to the corresponding diazonium salt using sulfuric acid and sodium nitrite.", "Step 3: Reaction of the diazonium salt with sodium azide to yield the corresponding azide compound.", "Step 4: Reduction of the azide compound using sodium borohydride to yield the amine intermediate.", "Step 5: Acetylation of the amine intermediate with acetic anhydride in the presence of acetic acid to yield the N-acetyl amine intermediate.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the N-acetyl amine intermediate with ethyl acetate.", "Step 7: Purification of the N-acetyl amine intermediate using magnesium sulfate and evaporation of the solvent to yield Fingolimod impurity C."] } | |
CAS 编号 |
296282-46-7 |
分子式 |
C19H31NO3 |
分子量 |
321.46 |
外观 |
Off-white to Pale Yellow Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
α-amino-α-(hydroxymethyl)-4-octyl- Benzenebutanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



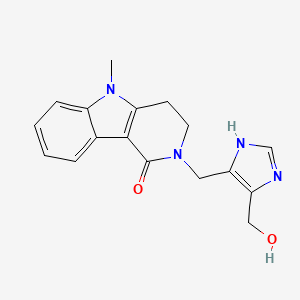
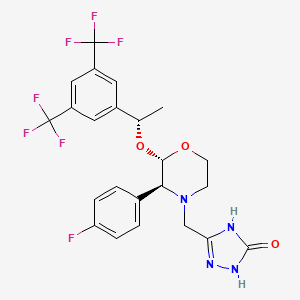

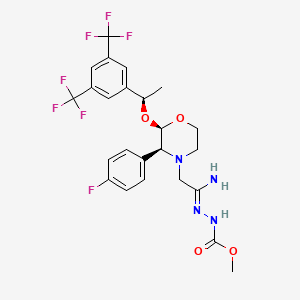
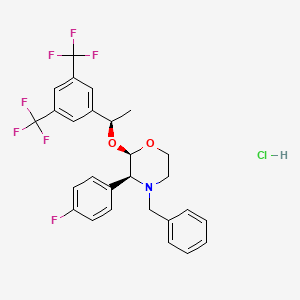
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
